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Compound of Interest

Compound Name: Acetophenone, 4',4"'-ethylenedi-

Cat. No.: B1294620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound Acetophenone, 4',4"'-ethylenedi-, also known as 1,2-bis(4-acetylphenyl)ethane or
4,4'-Diacetylbibenzyl. The information presented herein is crucial for the identification,
characterization, and quality control of this molecule in research and development settings.
This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Chemical Structure and Properties
o |[UPAC Name: 1-[4-[2-(4-acetylphenyl)ethyl]phenyl]lethanone

e Synonyms: Acetophenone, 4',4"'-ethylenedi-; 1,2-bis(4-acetylphenyl)ethane; 4,4'-
Diacetylbibenzyl

e CAS Number: 793-06-6
e Molecular Formula: CisH1802

e Molecular Weight: 266.33 g/mol

Spectroscopic Data
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The following sections present the key spectroscopic data for Acetophenone, 4',4""-
ethylenedi- in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

While a publicly available, complete numerical dataset for the *H NMR spectrum is not readily
available, the key expected signals are outlined below based on the molecular structure. The
spectrum is anticipated to be symmetrical.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
Aromatic Protons
~7.9 Doublet 4H
(ortho to acetyl group)
Aromatic Protons
~7.3 Doublet 4H
(meta to acetyl group)
Ethylene Bridge (-
~3.0 Singlet 4H Y ge (
CH2-CHz-)
. Acetyl Methyl Protons
~2.6 Singlet 6H

(-COCHs)

Note: Predicted
chemical shifts are
based on the analysis
of similar structures
and general principles

of NMR spectroscopy.

Similar to the proton NMR data, a complete, publicly accessible numerical dataset for the 13C
NMR spectrum is not readily available. The expected chemical shifts are presented below.
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Chemical Shift (8) ppm Assignment

~198 Carbonyl Carbon (C=0)

145 Aromatic Carbon (quaternary, attached to
ethylene bridge)

136 Aromatic Carbon (quaternary, attached to acetyl
group)

~129 Aromatic Carbon (CH, ortho to acetyl group)

~128 Aromatic Carbon (CH, meta to acetyl group)

~38 Ethylene Bridge Carbon (-CH2-CHz2-)

~27 Acetyl Methyl Carbon (-COCHs3)

Note: Predicted chemical shifts are based on
the analysis of similar structures and general

principles of NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The
spectrum for Acetophenone, 4',4"'-ethylenedi- is characterized by the following key
absorption bands.
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Wavenumber (cm~?) Intensity Assignment
~3050 - 3000 Medium Aromatic C-H Stretch
_ Aliphatic C-H Stretch (from

~2950 - 2850 Medium _

ethylene bridge)
~1680 Strong C=0 Stretch (Aryl Ketone)
~1600 Medium Aromatic C=C Stretch
~1400 Medium CHz Bending
~1260 Strong C-C(=0) Stretch

para-Disubstituted Benzene C-
~830 Strong

H Bend (Out-of-Plane)

Note: The exact peak positions
may vary slightly depending on
the sample preparation and

instrument.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of Acetophenone, 4',4"'-

ethylenedi- exhibits the following major peaks[1].

m/z Relative Intensity Assighment

266 Moderate [M]* (Molecular lon)

251 Low [M - CHs]*

133 High [M/2]* or [CH3COCsH4CH2]*

(Benzylic cleavage)

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic
data presented above. Specific parameters may need to be optimized based on the
instrumentation and sample characteristics.

NMR Spectroscopy

o Sample Preparation: A sample of Acetophenone, 4',4"'-ethylenedi- (typically 5-10 mg) is
dissolved in a deuterated solvent (e.g., CDCl3, DMSO-de) in a5 mm NMR tube.

e Instrumentation: A high-field NMR spectrometer (e.g., Varian CFT-20 for tH NMR, Bruker
AM-270 for 13C NMR) is used.

e 1H NMR Acquisition:
o A standard one-pulse sequence is used.
o A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

o The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

o Data is processed with Fourier transformation, phasing, and baseline correction. Chemical
shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

e 13C NMR Acquisition:
o A proton-decoupled pulse sequence is typically used to simplify the spectrum.

o Alarger number of scans is required compared to *H NMR due to the lower natural
abundance of 13C.

o The spectral width is set to cover the expected range of carbon chemical shifts (e.g., O-
220 ppm).

o Data processing is similar to that of *H NMR.

Infrared (IR) Spectroscopy
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o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker IFS 85) is
used.

e Acquisition:

o A background spectrum of the empty sample compartment (or a pure KBr pellet) is
recorded.

o The KBr pellet containing the sample is placed in the sample holder.

o The sample spectrum is recorded over the desired wavenumber range (e.g., 4000-400
cm™1).

o The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

e Sample Introduction (GC-MS):

o Adilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl
acetate) is prepared.

o The solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer.
The GC separates the components of the mixture before they enter the mass
spectrometer.

e Instrumentation: A GC-MS system is used.

 lonization: Electron lonization (EIl) is a common method for this type of molecule, typically at
70 eV.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based
on their mass-to-charge ratio (m/z).

» Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each
ion.

Experimental and Data Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Acetophenone, 4',4"'-ethylenedi-.
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General workflow for spectroscopic analysis.

This guide serves as a foundational resource for professionals working with Acetophenone,
4' 4"'-ethylenedi-. The provided spectroscopic data and protocols are essential for ensuring
the identity and purity of this compound in various scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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